1-(4-bromophenyl)-3-(4-Chloro-3-(trifluoromethyl)phenyl)urea
Overview
Description
1-(4-bromophenyl)-3-(4-Chloro-3-(trifluoromethyl)phenyl)urea is an organic compound that features both bromine and chlorine atoms attached to a phenyl ring, along with a trifluoromethyl group
Preparation Methods
The synthesis of 1-(4-bromophenyl)-3-(4-Chloro-3-(trifluoromethyl)phenyl)urea typically involves the reaction of 4-bromoaniline with 4-chloro-3-(trifluoromethyl)phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.
Chemical Reactions Analysis
1-(4-bromophenyl)-3-(4-Chloro-3-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The urea group can be hydrolyzed to form corresponding amines and carbon dioxide.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-bromophenyl)-3-(4-Chloro-3-(trifluoromethyl)phenyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its unique structure.
Industry: Used in the development of new materials with desired chemical and physical properties.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-3-(4-Chloro-3-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets. The presence of bromine, chlorine, and trifluoromethyl groups can influence the compound’s binding affinity and specificity towards enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, leading to the desired biological effects.
Comparison with Similar Compounds
Similar compounds to 1-(4-bromophenyl)-3-(4-Chloro-3-(trifluoromethyl)phenyl)urea include other urea derivatives with halogen and trifluoromethyl substitutions. These compounds share similar chemical properties but may differ in their biological activities and applications. The uniqueness of this compound lies in its specific combination of substituents, which can result in distinct chemical reactivity and biological effects.
Properties
IUPAC Name |
1-(4-bromophenyl)-3-[4-chloro-3-(trifluoromethyl)phenyl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrClF3N2O/c15-8-1-3-9(4-2-8)20-13(22)21-10-5-6-12(16)11(7-10)14(17,18)19/h1-7H,(H2,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKRQZIQTIMSMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrClF3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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